molecular formula C6H6BrNOS B13160780 2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one

2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one

Cat. No.: B13160780
M. Wt: 220.09 g/mol
InChI Key: YCDLSSBGRGTQJG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one typically involves the bromination of thiophene followed by the introduction of an amino group and an ethanone moiety. One common method involves the reaction of 4-bromothiophene with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-bromophenyl)ethan-1-ol: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.

    2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one: This is a positional isomer with the bromine atom at a different position on the thiophene ring.

Uniqueness

2-Amino-1-(4-bromothiophen-3-yl)ethan-1-one is unique due to the presence of both an amino group and a bromine atom on the thiophene ring

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-1-(4-bromothiophen-3-yl)ethanone

InChI

InChI=1S/C6H6BrNOS/c7-5-3-10-2-4(5)6(9)1-8/h2-3H,1,8H2

InChI Key

YCDLSSBGRGTQJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)CN

Origin of Product

United States

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